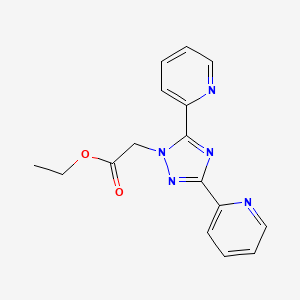

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

Molecular Formula |

C16H15N5O2 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

ethyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-8-4-6-10-18-13)19-15(20-21)12-7-3-5-9-17-12/h3-10H,2,11H2,1H3 |

InChI Key |

YBPIGCSGGMFIEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridinyl Amidines

The 1,2,4-triazole scaffold can be constructed via cyclocondensation reactions between pyridinyl-substituted amidines and carbonyl derivatives. For instance, reacting 2-pyridinylamidine with ethyl glyoxalate under acidic conditions induces cyclization to form the triazole ring. This method leverages the nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration to yield the heterocyclic core.

Key parameters influencing this route include:

-

Temperature : Reactions typically proceed at 80–100°C to ensure complete cyclization.

-

Catalyst : Hydrochloric acid or p-toluenesulfonic acid accelerates the reaction by protonating the carbonyl group.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-catalyzed Suzuki-Miyaura couplings to introduce pyridinyl groups post-triazole formation. For example, a pre-synthesized 1,2,4-triazole boronic ester reacts with 2-bromopyridine in the presence of Pd(dba)₂ (dibenzylideneacetone palladium) and XantPhos (a phosphine ligand). This method achieves regioselective installation of pyridin-2-yl groups at the 3- and 5-positions of the triazole.

Reaction Conditions :

-

Catalyst system : Pd(dba)₂ (2.5 mol%), XantPhos (5 mol%)

-

Base : Cs₂CO₃ (1.0 equiv) in a 4:1 mixture of cyclopentyl methyl ether (CPME) and water

Functionalization with Ethyl Acetate Group

Alkylation of Triazole Intermediates

The ethyl acetate moiety is introduced via N-alkylation of the triazole’s 1-position. Ethyl bromoacetate reacts with the triazole sodium salt (generated using NaH or K₂CO₃) in anhydrous DMF. This SN₂ reaction proceeds efficiently at 60°C, yielding the target compound after 12–24 hours.

Optimization Insights :

Direct Esterification Strategies

Alternative routes involve esterifying pre-formed 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid. Treating the acid with ethanol in the presence of H₂SO₄ (Fischer esterification) achieves moderate yields (50–65%). However, this method risks triazole ring degradation under strongly acidic conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that solvent polarity critically impacts reaction rates and yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 62 |

| CPME | 4.8 | 71 |

Higher polarity solvents stabilize charged intermediates in cyclocondensation but may hinder Pd-catalyzed couplings due to ligand dissociation.

Catalyst and Ligand Screening

In Suzuki couplings, ligand choice significantly affects efficiency:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| XantPhos | 78 | 95 |

| BINAP | 65 | 88 |

| DPPF | 59 | 82 |

XantPhos’s bulky structure prevents catalyst aggregation, enhancing turnover frequency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:1 to 8:1). Silica gel functionalized with triethylamine improves resolution for polar triazole derivatives.

Spectroscopic Validation

-

¹H NMR : Pyridinyl protons resonate as doublets at δ 8.5–8.7 ppm, while the triazole CH appears as a singlet near δ 7.9 ppm.

-

MS (ESI+) : Molecular ion peak at m/z 337.1 [M+H]⁺ confirms the target structure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing triazole moieties. Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has been investigated for its effectiveness against various bacterial strains and fungi.

Case Study:

A study evaluated the antibacterial efficacy of similar triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with pyridine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| Ethyl 2-(3-pyridinyl)-1H-1,2,4-triazole | E. coli | 15 |

Antifungal Properties

The compound has also demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Research Findings:

In vitro assays showed that this compound inhibited fungal growth at low concentrations.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 32 µg/mL |

Agricultural Applications

Triazole derivatives have been explored as potential fungicides in agriculture. Their ability to inhibit fungal pathogens can be harnessed to protect crops from diseases.

Case Study:

Research has shown that formulations containing triazole compounds can effectively control fungal diseases in crops like wheat and barley. The application of this compound may offer a novel approach to managing plant diseases while minimizing environmental impact .

Coordination Chemistry

The compound's ability to form complexes with metal ions has been studied for its potential in developing new materials with unique properties.

Research Findings:

Studies have reported the synthesis of metal complexes using this compound as a ligand. These complexes exhibit interesting magnetic and electronic properties that could be useful in catalysis and electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and pyridinyl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with analogous molecules:

Key Observations:

Triazole vs. Pyrazole Cores :

- The target compound’s 1,2,4-triazole core provides three nitrogen atoms, enabling diverse coordination modes with metals, whereas pyrazole derivatives (e.g., the compound in ) have two adjacent nitrogen atoms, limiting their chelation versatility.

Substituent Effects: Pyridinyl Groups: The pyridine rings in the target compound enhance electron-withdrawing effects and metal-binding capacity compared to the hydroxyphenyl groups in deferasirox isomers. Ethyl Ester vs. Carboxylic Acid: The ethyl ester group in the target compound increases lipophilicity, contrasting with the hydrophilic carboxylic acid in deferasirox. This distinction impacts solubility and bioavailability .

Molecular Weight and Applications :

- The target compound’s intermediate molecular weight (312.36 g/mol) positions it between smaller intermediates like salicylimide (257.25 g/mol) and larger pharmacologically active molecules like deferasirox (373.37 g/mol). Its structural features suggest utility in synthesizing metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis .

Physicochemical Properties and Research Findings

- Coordination Chemistry: Pyridinyl-substituted triazoles are known to form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), a property leveraged in catalysis and materials science. In contrast, deferasirox’s hydroxyphenyl and carboxylic acid groups optimize it for high-affinity iron(III) binding in clinical settings .

Synthetic Utility :

The ethyl ester group in the target compound facilitates further derivatization (e.g., hydrolysis to carboxylic acid), akin to the pyrazole derivative in , which serves as a precursor in agrochemical synthesis.Crystallography :

Structural characterization of such compounds often relies on tools like SHELXL (), which refines crystallographic data to confirm substituent positioning and intermolecular interactions .

Biological Activity

Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate (CAS Number: 1171933-03-1) is a triazole derivative that has garnered attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 309.32 g/mol. The structural characteristics contribute to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O₂ |

| Molecular Weight | 309.32 g/mol |

| CAS Number | 1171933-03-1 |

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles can inhibit the growth of various bacterial strains. This compound has shown promising results in preliminary tests against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with the synthesis of nucleic acids or cell wall components in bacteria .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A recent investigation into related triazole compounds demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of cell cycle progression and inhibition of key signaling pathways. This compound was tested in vitro against various cancer cell lines, revealing a dose-dependent cytotoxic effect .

Case Study:

In a study involving the compound's effect on human breast cancer cells (MCF7), it was observed that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

The proposed mechanism behind the biological activity of this compound involves its interaction with specific proteins involved in cellular processes such as proliferation and apoptosis. The compound may act as an inhibitor of certain kinases or other enzymes critical for cancer cell survival and division .

Q & A

Q. What established synthetic routes are available for Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving triazole precursors and functionalized pyridine derivatives. A representative method involves:

- Reactants : 3,5-diamino-1,2,4-triazole and a heterocyclic carbonyl compound (e.g., 4-hydroxy-6-methyl-pyran-2-one).

- Conditions : Reflux in ethanol for 12 hours, followed by solvent evaporation and recrystallization from ethanol .

Q. Key Factors Affecting Yield/Purity :

- Solvent Choice : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates.

- Temperature : Prolonged heating (≥12 hours) ensures complete cyclization.

- Purification : Recrystallization from ethanol removes unreacted starting materials.

Q. Table 1. Representative Synthesis Conditions

| Reactants | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Diamino-1,2,4-triazole + 4-hydroxy-6-methyl-pyran-2-one | Ethanol | Reflux | 12 | Not reported |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key findings include:

- Planar Fused Rings : The triazole-pyridine core exhibits planarity, with bond angles deviating slightly (e.g., C–N–C angles ≈ 111.3°) .

- Hydrogen Bonding : Amino groups form N–H···N hydrogen bonds with adjacent triazole rings, creating ribbons along the crystallographic axis .

- π-Stacking : Pyridine and triazole rings engage in π-π interactions, stabilizing the lattice.

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Bond Angle (C–N–C) | 111.33° | |

| Hydrogen Bond Length (N–H···N) | ~2.8–3.0 Å | |

| Space Group | Monoclinic |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

Solvent Modeling : Incorporate implicit/explicit solvent models in DFT calculations to match experimental NMR conditions.

Dynamic NMR : Use variable-temperature NMR to assess rotational barriers of the ethyl acetate group.

X-ray Validation : Compare computed geometries with crystallographic data to refine computational parameters .

Q. Case Study :

- Conflict : Calculated NMR shifts for the triazole proton may deviate due to hydrogen bonding not modeled in vacuum simulations.

- Resolution : Include hydrogen-bonding constraints in DFT calculations using crystallographic data .

Q. What strategies optimize regioselectivity in functionalizing the triazole ring for derivative synthesis?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

Directing Groups : Electron-withdrawing substituents (e.g., pyridinyl) direct electrophilic attacks to specific positions.

Catalysis : Use transition metals (e.g., Pd) to cross-couple halide-functionalized triazoles with aryl boronic acids .

Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during multi-step syntheses .

Q. Example :

- Target Derivative : 5-Methyl-substituted triazole.

- Method : React 3,5-diamino-triazole with methyl-substituted pyrone under acidic conditions to favor methylation at the 5-position .

Q. How can researchers analyze conflicting spectroscopic data (e.g., IR vs. Raman) for this compound?

Methodological Answer:

- IR/Raman Complementarity : IR detects polar functional groups (e.g., C=O, N–H), while Raman highlights symmetric vibrations (e.g., aromatic rings).

- Cross-Validation : Compare experimental spectra with computed vibrational modes (DFT). For example:

- IR Peak at 1700 cm⁻¹ : Confirms the ester C=O stretch.

- Raman Bands at 1600 cm⁻¹ : Correlate with pyridine ring vibrations .

Q. What methodologies assess the compound’s potential biological activity (e.g., antiviral or anticancer properties)?

Methodological Answer:

- In Silico Screening : Dock the compound into target proteins (e.g., viral proteases) using software like AutoDock.

- In Vitro Assays :

- Antiviral : Measure inhibition of viral replication in cell cultures.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa).

- Structure-Activity Relationship (SAR) : Modify the pyridine or acetate groups and compare bioactivity .

Data Contradiction Analysis Example

Conflict : Discrepancy in reported melting points.

Resolution :

- Possible Causes : Polymorphism, impurities, or measurement techniques (e.g., capillary vs. DSC).

- Action : Reproduce synthesis/purification steps and characterize via DSC for accurate thermal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.